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Compound Name: 1-Methyl-4-(2-nitrovinyl)benzene

Cat. No.: B1217067 Get Quote

Reactivity Face-Off: 1-Methyl-4-(2-
nitrovinyl)benzene vs. β-Nitrostyrene
In the landscape of organic synthesis, β-nitrostyrenes are pivotal intermediates, prized for their

reactivity as Michael acceptors and their utility in constructing complex molecular architectures.

This guide provides a detailed comparative analysis of the reactivity of 1-Methyl-4-(2-
nitrovinyl)benzene and the parent compound, β-nitrostyrene. This comparison is supported by

experimental data to inform researchers, scientists, and drug development professionals in

their synthetic endeavors.

The primary difference in reactivity between these two compounds stems from the electronic

effect of the methyl group on the aromatic ring of 1-Methyl-4-(2-nitrovinyl)benzene. The

methyl group, positioned para to the nitrovinyl substituent, is an electron-donating group. This

electronic contribution influences the electrophilicity of the β-carbon in the nitrovinyl moiety,

which is the key site for nucleophilic attack in reactions such as the Michael addition.

Comparative Reactivity Analysis
The reactivity of substituted β-nitrostyrenes in Michael-type reactions can be quantitatively

assessed through kinetic studies. The electronic effect of a substituent on the phenyl ring is

described by the Hammett equation, which correlates reaction rates with a substituent constant

(σ). Electron-donating groups have negative σ values and tend to decrease the reaction rate of

nucleophilic attack on the β-carbon by increasing electron density at the reaction center.
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Conversely, electron-withdrawing groups possess positive σ values and accelerate the

reaction.

A kinetic study on the Michael-type reactions of various X-substituted β-nitrostyrenes with cyclic

secondary amines in acetonitrile provides valuable data. The Hammett plots for these reactions

show a positive ρ value, indicating that electron-withdrawing groups enhance the reaction rate,

while electron-donating groups retard it.[1]

Based on these principles, 1-Methyl-4-(2-nitrovinyl)benzene, with its electron-donating methyl

group, is expected to be less reactive towards nucleophiles in Michael additions compared to

the unsubstituted β-nitrostyrene.

Quantitative Data Summary
The following table summarizes the key properties and expected reactivity trends for the two

compounds.

Property
1-Methyl-4-(2-
nitrovinyl)benzene

β-Nitrostyrene

Molecular Formula C₉H₉NO₂ C₈H₇NO₂

Molecular Weight 163.17 g/mol 149.15 g/mol

Substituent on Phenyl Ring Methyl (-CH₃) at para position Hydrogen (-H)

Electronic Effect of Substituent Electron-donating Neutral

Expected Reactivity in Michael

Addition
Lower Higher

Experimental Protocols
The synthesis of both 1-Methyl-4-(2-nitrovinyl)benzene and β-nitrostyrene is commonly

achieved through a Henry reaction (nitroaldol condensation) followed by dehydration.

Synthesis of β-Nitrostyrene
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This procedure involves the condensation of benzaldehyde with nitromethane in the presence

of a base.

Procedure:

In a flask equipped with a mechanical stirrer and a thermometer, place 61 g (1 mole) of

nitromethane, 106 g (1 mole) of benzaldehyde, and 200 ml of methanol. Cool the mixture to

approximately -10°C using an ice-salt bath.

Prepare a solution of 42 g of sodium hydroxide in 40-50 ml of water, cool it, and dilute to 100

ml with ice and water.

With vigorous stirring, add the cold sodium hydroxide solution to the nitromethane mixture at

a rate that maintains the temperature between 10-15°C. A bulky white precipitate will form.

After allowing the mixture to stand for 15 minutes, add 700 ml of ice-water containing

crushed ice.

Slowly add the resulting cold solution to 500 ml of 4 M hydrochloric acid with stirring. A pale

yellow crystalline precipitate of β-nitrostyrene will form.

Filter the solid, wash with water until free from chlorides, and then purify by recrystallization

from hot ethanol. The expected yield is approximately 85%.[2]

Synthesis of 1-Methyl-4-(2-nitrovinyl)benzene
This synthesis follows a similar protocol, substituting benzaldehyde with p-tolualdehyde.

Procedure:

To a solution containing ammonium acetate (2.4 eq) in 20 mL of acetic acid, add

nitromethane (6.9 eq) followed by p-tolualdehyde (1 eq).

Reflux the mixture for six hours at 100°C.

After cooling to room temperature, stir the mixture overnight.

Pour the resulting solution into ice water and adjust the pH to 7 with 2M NaOH (aq).
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Extract the product with ethyl acetate (3 x 50 mL).

Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate to

yield a yellow solid.

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate = 5/1

as eluent) to afford the desired product with a yield of approximately 78%.[3]

Reaction Pathway Diagram
The following diagram illustrates the generalized mechanism of the Henry reaction for the

synthesis of β-nitrostyrenes.

Step 1: Enolate Formation

Step 2: Nucleophilic Addition Step 3: Dehydration

Nitromethane
Nitronate ion+ Base

Base

Nitroaldol Adduct+ R-CHO

R-CHO

β-Nitrostyrene- H₂O

Click to download full resolution via product page

Caption: Mechanism of the Henry reaction for β-nitrostyrene synthesis.

Experimental Workflow
The following diagram outlines the general workflow for a comparative kinetic study of the

Michael addition reaction.
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Prepare solutions of:
- β-Nitrostyrene

- 1-Methyl-4-(2-nitrovinyl)benzene
- Nucleophile (e.g., Thiol)

Mix reactants in a thermostated cuvette

Monitor reaction progress by UV-Vis Spectroscopy
(disappearance of β-nitrostyrene absorbance)

Calculate pseudo-first-order rate constants (k_obs)

Compare k_obs values to determine relative reactivity

Click to download full resolution via product page

Caption: Workflow for kinetic analysis of Michael addition.

In conclusion, the presence of the electron-donating methyl group in 1-Methyl-4-(2-
nitrovinyl)benzene reduces its reactivity in nucleophilic addition reactions compared to the

unsubstituted β-nitrostyrene. This understanding is crucial for designing synthetic routes and

predicting reaction outcomes in the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pubs.acs.org/doi/pdf/10.1021/jo4007442
https://www.erowid.org/archive/rhodium/chemistry/nitrostyrene.vogel5.html
https://www.rsc.org/suppdata/c6/dt/c6dt04299f/c6dt04299f1.pdf
https://www.benchchem.com/product/b1217067#comparing-the-reactivity-of-1-methyl-4-2-nitrovinyl-benzene-with-nitrostyrene
https://www.benchchem.com/product/b1217067#comparing-the-reactivity-of-1-methyl-4-2-nitrovinyl-benzene-with-nitrostyrene
https://www.benchchem.com/product/b1217067#comparing-the-reactivity-of-1-methyl-4-2-nitrovinyl-benzene-with-nitrostyrene
https://www.benchchem.com/product/b1217067#comparing-the-reactivity-of-1-methyl-4-2-nitrovinyl-benzene-with-nitrostyrene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1217067?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

